![molecular formula C10H8BrN3O B2782711 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone CAS No. 2402829-43-8](/img/structure/B2782711.png)

1-[2-(3-Bromophenyl)triazol-4-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

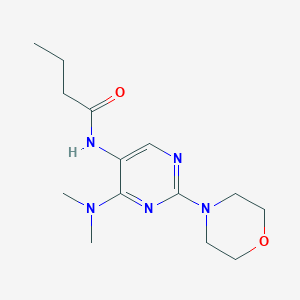

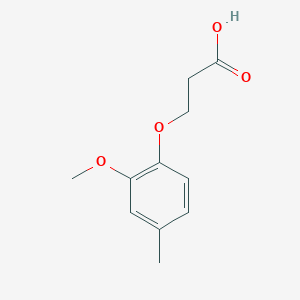

“1-[2-(3-Bromophenyl)triazol-4-yl]ethanone” is a derivative of 1,2,4-triazole . It is a part of a class of compounds that have been studied for their potential as anticancer agents . The structure of these derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been confirmed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications

Antimicrobial and Antifungal Applications

Antimicrobial and Antifungal Activity : Compounds similar to 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone have demonstrated significant antimicrobial and antifungal activities. For example, a study on 1,2,3-triazole-pyrazole hybrids showed broad-spectrum antibacterial activity against various strains and significant antifungal activity (Pervaram et al., 2017). Similarly, novel N-phenylacetamide bearing 1,2,4-triazole derivatives were synthesized and found to have growth inhibitory effects on tested fungi and efficacy against Gram-negative bacteria (Bochao Li et al., 2017).

Selective Synthesis and Functionalization : Research has also focused on the selective synthesis of functionally substituted triazoles, which are derivatives of the compound . These efforts aim to optimize the antimicrobial properties of such compounds (Golobokova et al., 2020).

Corrosion Inhibition : Another application involves the use of these compounds as corrosion inhibitors. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a related compound, has been studied for its effectiveness in inhibiting corrosion in a hydrochloric acid environment, showcasing a potential industrial application (Jawad et al., 2020).

Photophysical Characterization : There is also research on the photophysical characterization of related compounds, which can be essential for developing materials with specific optical properties (Pye et al., 2010).

Synthesis of Novel Derivatives : Ongoing research includes the synthesis of novel derivatives of triazoles and their potential applications. This could include exploring new avenues in pharmaceuticals and material science (Holla et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit a broad spectrum of pharmacological properties and have become potential targets in drug discovery .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Similar compounds, such as 1,2,3-triazole derivatives, have been reported to display a broad spectrum of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the presence of the triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit a broad spectrum of pharmacological properties, including anti-cancer, anti-viral, antimicrobial, anti-acetylcholinesterase, anti-inflammatory, antioxidant, and anti-diabetic activities .

properties

IUPAC Name |

1-[2-(3-bromophenyl)triazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c1-7(15)10-6-12-14(13-10)9-4-2-3-8(11)5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVAWKPXJBBTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(N=C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)